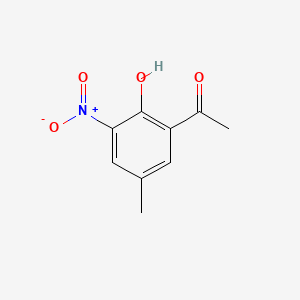

2'-Hydroxy-5'-methyl-3'-nitroacetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5-3-7(6(2)11)9(12)8(4-5)10(13)14/h3-4,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHQMMIEZHWNAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352944 | |

| Record name | 2'-Hydroxy-5'-methyl-3'-nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66108-30-3 | |

| Record name | 2'-Hydroxy-5'-methyl-3'-nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Hydroxy-5'-methyl-3'-nitroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2'-Hydroxy-5'-methyl-3'-nitroacetophenone (CAS 66108-30-3)

Abstract: This technical guide provides a comprehensive overview of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone, CAS 66108-30-3, a key chemical intermediate with significant applications in the pharmaceutical and fine chemical industries. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's physicochemical properties, detailed synthetic routes with mechanistic insights, spectroscopic characterization, and notable applications, particularly its role as a precursor in the synthesis of high-value molecules like the anti-asthmatic drug Pranlukast. The guide emphasizes the rationale behind synthetic strategies and provides detailed protocols to ensure reproducibility and understanding.

Compound Identification and Physicochemical Properties

This compound is an aromatic ketone characterized by hydroxyl, methyl, and nitro functional groups attached to the acetophenone framework.[1] These groups dictate its chemical reactivity, solubility, and potential for hydrogen bonding.[1] Its appearance is typically a yellow to orange crystalline solid.[1][2]

The core properties of the compound are summarized below:

| Identifier | Value | Reference(s) |

| CAS Number | 66108-30-3 | [3] |

| Molecular Formula | C₉H₉NO₄ | [1][3] |

| Molecular Weight | 195.17 g/mol | [3][4] |

| IUPAC Name | 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone | |

| Synonyms | 2-Acetyl-4-methyl-6-nitrophenol | [2] |

| Appearance | Light yellow to orange powder or crystalline solid | [1][2] |

| Melting Point | 133-136 °C | [3] |

| Solubility | Soluble in common organic solvents | [1] |

Synthesis and Mechanistic Insights

The primary route to this compound is through the electrophilic aromatic substitution of its precursor, 2'-Hydroxy-5'-methylacetophenone. Understanding the synthesis of the precursor is equally crucial for an efficient overall process.

Primary Synthetic Pathway: Electrophilic Nitration

The synthesis is achieved by the direct nitration of 2'-Hydroxy-5'-methylacetophenone, typically using a mixture of nitric acid and sulfuric acid, or nitric acid in acetic acid.[3][5]

Causality of Regioselectivity: The outcome of this reaction is governed by the directing effects of the functional groups on the aromatic ring.

-

The hydroxyl group (-OH) is a powerful activating group and an ortho, para-director.

-

The acetyl group (-COCH₃) is a deactivating group and a meta-director.

The incoming electrophile (the nitronium ion, NO₂⁺) is directed to positions that are electronically favorable. The 3'-position is ortho to the strongly activating hydroxyl group and meta to the deactivating acetyl group.[5][6] This alignment of directing effects strongly favors the formation of the 3'-nitro isomer, making this a highly regioselective reaction.[5]

Caption: Electrophilic nitration of the precursor to yield the target compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a generalized procedure based on standard nitration reactions of activated aromatic rings.[5][6]

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 2'-hydroxy-5'-methylacetophenone (1 equivalent) in glacial acetic acid. Cool the flask in an ice-water bath to 0-5 °C.

-

Preparation of Nitrating Agent: While cooling, slowly add concentrated nitric acid (1.1 equivalents) to the dropping funnel.

-

Nitration: Add the nitric acid dropwise to the stirred solution of the acetophenone, ensuring the internal temperature is maintained between 0 °C and 5 °C. Low temperatures are crucial to control the exothermic reaction and prevent the formation of undesired isomers or polynitrated byproducts.[6]

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing crushed ice and water. This will cause the product to precipitate.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with cold water to remove residual acids. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield yellow crystals.[7]

Synthesis of the Precursor via Fries Rearrangement

The starting material, 2'-hydroxy-5'-methylacetophenone, is itself a valuable compound. A common and efficient method for its synthesis is the Fries Rearrangement of p-cresyl acetate.[8][9] This reaction involves the Lewis acid-catalyzed intramolecular rearrangement of a phenolic ester to a hydroxy aryl ketone.[8][9] The acyl group migrates from the phenolic oxygen to the aromatic ring, primarily at the ortho and para positions relative to the hydroxyl group.[8]

Caption: Two-step workflow from p-cresol to the final nitrated product.

Spectroscopic and Structural Characterization

Full characterization is essential to confirm the identity and purity of the synthesized compound. While actual spectra depend on the instrument and conditions, the expected features can be predicted from the molecular structure.

-

¹H NMR Spectroscopy: The spectrum should show distinct signals for:

-

A singlet for the phenolic hydroxyl proton (-OH), typically downfield.

-

Two singlets in the aromatic region for the two non-equivalent aromatic protons.

-

A singlet around 2.5 ppm for the three protons of the acetyl group (-COCH₃).

-

A singlet around 2.3 ppm for the three protons of the methyl group (-CH₃).

-

-

¹³C NMR Spectroscopy: The spectrum will display nine distinct carbon signals, including a signal for the carbonyl carbon of the ketone (~204 ppm), and signals for the six aromatic carbons (with C-O, C-N, and C-C showing characteristic shifts), and the two methyl carbons.[10]

-

Infrared (IR) Spectroscopy: Key absorption bands are expected for the O-H stretch (broad, ~3200-3500 cm⁻¹), the C=O stretch of the ketone (~1650 cm⁻¹), aromatic C=C stretches (~1450-1600 cm⁻¹), and strong asymmetric and symmetric N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M⁺) should appear at an m/z corresponding to the molecular weight of 195.17.[4]

Applications in Synthetic Chemistry

This compound is not typically an end-product but rather a versatile intermediate for constructing more complex molecules.

Key Intermediate for Pranlukast

A primary application of this compound is in the pharmaceutical industry as a crucial intermediate for the synthesis of Pranlukast.[7][11] Pranlukast is a leukotriene receptor antagonist used for the management of bronchial asthma and allergic rhinitis.[7] The synthetic pathway involves the chemical reduction of the nitro group on this compound to an amino group, yielding 2'-hydroxy-3'-amino-5'-methylacetophenone, which is then elaborated further.

Caption: Synthetic progression from the nitro compound to Pranlukast.

Precursor for Heterocyclic Compounds

This acetophenone derivative can undergo base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes.[12] This reaction forms α,β-unsaturated ketones known as chalcones.[10] These chalcone derivatives, such as (E)-1-(2-hydroxy-5-methyl-3-nitrophenyl)-3-phenylprop-2-en-1-one, are important precursors for the synthesis of flavones and other biologically active heterocyclic compounds.[12]

Safety and Handling

As with any laboratory chemical, proper handling is essential. This compound is classified as an irritant.

| Hazard Classification | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Respiratory Irritation | H335 | May cause respiratory irritation |

Data sourced from PubChem and Sigma-Aldrich.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.

-

For handling the powder, a dust mask (e.g., N95) is recommended to avoid inhalation.

-

Store in a cool, dry place away from incompatible materials.

References

- 1. CAS 66108-30-3: this compound [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 66108-30-3 [chemicalbook.com]

- 4. This compound | C9H9NO4 | CID 736162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. op.niscpr.res.in [op.niscpr.res.in]

- 11. CN108911988B - Green synthesis method of 2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]

- 12. digital.car.chula.ac.th [digital.car.chula.ac.th]

An In-depth Technical Guide to 2'-Hydroxy-5'-methyl-3'-nitroacetophenone

This guide provides a comprehensive technical overview of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into its structural characteristics, physicochemical properties, synthesis protocols, and potential applications, grounded in established scientific literature.

Molecular Structure and Identification

This compound is an aromatic organic compound characterized by a substituted acetophenone core. Its structure is defined by a benzene ring functionalized with a hydroxyl group at the 2' position, a methyl group at the 5' position, a nitro group at the 3' position, and an acetyl group at the 1' position.

The IUPAC name for this compound is 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone[1]. Its molecular formula is C₉H₉NO₄[1].

Structural Diagram

The 2D chemical structure of this compound is depicted below, illustrating the spatial arrangement of its functional groups on the benzene ring.

Caption: 2D Structure of this compound.

Key Identifiers

For unambiguous identification and database referencing, the following identifiers are crucial:

| Identifier | Value | Source |

| CAS Number | 66108-30-3 | [1][2] |

| Molecular Weight | 195.17 g/mol | [1][2] |

| PubChem CID | 736162 | [1] |

| InChI | 1S/C9H9NO4/c1-5-3-7(6(2)11)9(12)8(4-5)10(13)14/h3-4,12H,1-2H3 | [1] |

| SMILES | CC(=O)c1cc(C)cc(c1O)--INVALID-LINK--=O | [2] |

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its handling, reactivity, and application.

| Property | Value | Source |

| Melting Point | 133-136 °C | [3][4] |

| Appearance | Not specified, but related compounds are yellow crystals. | [5] |

| Solubility | No data available. | |

| Molecular Formula | C₉H₉NO₄ | [1][3] |

A single-crystal X-ray diffraction study has shown that this compound crystallizes in an orthorhombic system with a centrosymmetric space group Pcca[6].

Synthesis and Manufacturing

The primary route for synthesizing this compound is through the nitration of 2'-hydroxy-5'-methylacetophenone[3]. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring.

Synthesis Pathway

The synthesis involves the reaction of 2'-hydroxy-5'-methylacetophenone with a nitrating agent, typically nitric acid in the presence of a solvent like acetic acid.

Caption: Synthesis of this compound.

Experimental Protocol: Nitration of 2'-Hydroxy-5'-methylacetophenone

This protocol is based on the general method for the nitration of substituted hydroxyacetophenones[3][7].

Materials:

-

2'-Hydroxy-5'-methylacetophenone

-

Nitric acid (concentrated)

-

Glacial acetic acid

-

Ice

-

Filtration apparatus

-

Recrystallization solvent (e.g., aqueous ethanol)

Procedure:

-

Dissolve 2'-hydroxy-5'-methylacetophenone in glacial acetic acid in a reaction flask.

-

Cool the mixture in an ice bath to maintain a low temperature.

-

Slowly add concentrated nitric acid dropwise to the stirred solution. The temperature should be carefully controlled to prevent side reactions.

-

After the addition is complete, continue stirring the reaction mixture for several hours at room temperature to ensure the reaction goes to completion.

-

Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure this compound.

Note: This reaction can produce isomeric byproducts. Purification by recrystallization or chromatography is essential to isolate the desired 3'-nitro isomer.

Spectroscopic Characterization

Spectroscopic data is vital for confirming the structure and purity of the synthesized compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and nitro (-NO₂) functional groups. PubChem indicates the availability of FTIR spectra for this compound[1].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would provide information on the chemical environment of the hydrogen atoms, including the aromatic protons, the methyl protons, and the acetyl protons.

-

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule.

-

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (195.17 g/mol )[1][2].

Applications and Reactivity

This compound is primarily used as an intermediate in organic synthesis. Substituted acetophenones are known precursors for the synthesis of various heterocyclic compounds and have applications as antimycobacterial agents, antibiotics, and biocides[5].

The presence of multiple functional groups—hydroxyl, nitro, and acetyl—makes it a versatile building block for more complex molecules. For instance, it is a precursor for synthesizing 2-hydroxy-3-nitro-5-methyl-α-substituted thiocarbamidoacetophenones, which are investigated for their potential biological activities[5].

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards[1]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood[2].

Conclusion

This compound is a valuable chemical intermediate with a well-defined structure and reactivity. Its synthesis via the nitration of 2'-hydroxy-5'-methylacetophenone is a standard laboratory procedure. The compound's utility in the synthesis of more complex molecules underscores its importance in medicinal chemistry and materials science. Adherence to proper safety protocols is essential when working with this compound due to its irritant properties.

References

- 1. This compound | C9H9NO4 | CID 736162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2′-羟基-5′-甲基-3′-硝基苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 66108-30-3 [chemicalbook.com]

- 4. This compound | 66108-30-3 | INDOFINE Chemical Company [indofinechemical.com]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

An In-depth Technical Guide to 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone, a nitroaromatic ketone of significant interest in synthetic and medicinal chemistry. Also known as 2'-Hydroxy-5'-methyl-3'-nitroacetophenone, this compound serves as a critical building block for the synthesis of more complex molecules, including heterocyclic compounds and chalcone derivatives with potential therapeutic activities. This guide details its chemical and physical properties, provides a robust and validated synthesis protocol, outlines its spectroscopic characteristics, and explores its applications in research and development. The content is structured to deliver not just data, but also expert insights into the rationale behind experimental methodologies, ensuring both scientific integrity and practical utility for professionals in the field.

Chemical Identity and Physicochemical Properties

1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone is a yellow crystalline solid at room temperature.[1] Its structure, featuring a hydroxyl group ortho to the acetyl moiety and a nitro group at the meta position, facilitates intramolecular hydrogen bonding and dictates its chemical reactivity. The presence of the electron-withdrawing nitro group is pivotal, influencing the compound's electronic properties and its utility as a precursor in various chemical transformations.[2]

A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone | [3] |

| Synonyms | This compound, 2-Acetyl-4-methyl-6-nitrophenol | [3][4] |

| CAS Number | 66108-30-3 | [3][4][5] |

| Molecular Formula | C₉H₉NO₄ | [1][3] |

| Molecular Weight | 195.17 g/mol | [1][3][4] |

| Appearance | Yellow crystalline solid/powder | [1] |

| Melting Point | 133-136 °C | [1][4][5][6] |

| Solubility | Insoluble in water; Soluble in ethanol, ether | [1] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

Synthesis and Purification

The most common and efficient synthesis of 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone involves the regioselective nitration of its precursor, 1-(2-hydroxy-5-methylphenyl)ethanone (also known as 2'-hydroxy-5'-methylacetophenone).[6]

Causality of Experimental Design: The choice of starting material, 1-(2-hydroxy-5-methylphenyl)ethanone, is strategic due to its commercial availability and the directing effects of its substituents.[7][8] The hydroxyl (-OH) and acetyl (-COCH₃) groups are ortho, para-directing activators, while the methyl (-CH₃) group is a weak activator. The nitration occurs specifically at the 3-position due to the strong directing influence of the ortho-hydroxyl group, which forms an intramolecular hydrogen bond with the acetyl group, sterically hindering the adjacent position and electronically favoring the 3- and 5-positions. The 3-position is ultimately favored. Acetic acid is used as the solvent to maintain a controlled reaction environment.

Experimental Workflow: Synthesis

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from established nitration procedures for phenolic ketones.[6]

-

Dissolution: Dissolve 1-(2-hydroxy-5-methylphenyl)ethanone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. The flask should be placed in an ice bath to maintain a low temperature.

-

Addition of Nitrating Agent: Slowly add a solution of nitric acid in acetic acid dropwise to the stirred solution. It is critical to maintain the temperature below 10 °C to prevent over-nitration and side product formation.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (e.g., 20 hours) to ensure the reaction goes to completion.[9]

-

Precipitation: Pour the reaction mixture slowly into a beaker of crushed ice with constant stirring. The crude product will precipitate as a yellow solid.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid.

-

Purification: The crude product is purified by recrystallization. A suitable solvent, such as carbon tetrachloride (CCl₄) or ethanol, can be used to obtain pure yellow crystals.[9]

-

Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The key identifying features in ¹H NMR, ¹³C NMR, and IR spectroscopy are detailed below.

| Technique | Characteristic Signals and Interpretation |

| ¹H NMR | ~12.5 ppm (s, 1H): Phenolic -OH proton, significantly downfield due to strong intramolecular hydrogen bonding with the adjacent acetyl group.[9]~7.7 ppm (d, 1H) & ~7.6 ppm (d, 1H): Two aromatic protons, appearing as doublets (or singlets depending on resolution), consistent with the substitution pattern.[9]~2.35 ppm (s, 3H): Protons of the acetyl group (-COCH₃).[9]~2.3 ppm (s, 3H): Protons of the methyl group (-CH₃) on the aromatic ring.[9] |

| ¹³C NMR | ~203 ppm: Carbonyl carbon (C=O) of the acetyl group.~157 ppm: Aromatic carbon attached to the hydroxyl group (C-OH).[9]~138 ppm: Aromatic carbon attached to the nitro group (C-NO₂).[9]~133 & ~125 ppm: Aromatic CH carbons.[9]~128 & ~122 ppm: Quaternary aromatic carbons.[9]~26 ppm: Acetyl methyl carbon.~20 ppm: Aromatic methyl carbon.[9] |

| IR (KBr) | ~3100-3000 cm⁻¹: Aromatic C-H stretching.~1650 cm⁻¹: Carbonyl (C=O) stretching of the ketone.~1530 & ~1350 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group. |

Note: Exact chemical shifts (ppm) can vary slightly depending on the solvent and instrument used.

Applications in Research and Drug Development

1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone is not typically an end-product therapeutic agent but rather a highly valuable intermediate in the synthesis of pharmacologically active molecules. Its utility stems from the reactive handles provided by its functional groups: the ketone, the hydroxyl group, and the nitro group.

Precursor for Chalcone Synthesis

The compound is an excellent starting material for synthesizing nitro-substituted chalcones via the Claisen-Schmidt condensation.[10][11][12] In this reaction, the ketone group of 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone condenses with an aromatic aldehyde in the presence of a base (e.g., NaOH, KOH).[10][13]

Chalcones are a class of compounds belonging to the flavonoid family and are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10][12][13] The presence of the nitro group on the chalcone backbone, derived from the title compound, can enhance these biological effects.[2]

Logical Pathway: From Intermediate to Bioactive Chalcone

Caption: Synthesis of bioactive chalcones from the title compound.

Building Block for Heterocyclic Compounds

The functional groups of 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone allow for its use in synthesizing various heterocyclic systems. For example, the nitro group can be reduced to an amine, which can then undergo cyclization reactions with the adjacent ketone or hydroxyl group to form benzoxazoles or other related structures. These heterocyclic scaffolds are prevalent in many FDA-approved drugs. Derivatives of similar nitro compounds have been used to synthesize potent antimicrobial agents, including those active against Mycobacterium tuberculosis.[14][15] The nitro group itself is a known pharmacophore in many antimicrobial drugs, often acting via bioreduction within target cells to produce cytotoxic reactive nitrogen species.[2][15]

Safety and Handling

As a nitroaromatic compound, 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone requires careful handling in a laboratory setting.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]

-

Precautions:

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a cool, dry place away from incompatible materials.

-

Conclusion

1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone is a compound of considerable strategic importance for chemical and pharmaceutical research. Its well-defined physicochemical properties and straightforward, high-yield synthesis make it an accessible and versatile intermediate. Its primary value lies in its role as a precursor for the synthesis of chalcones and complex heterocyclic molecules, which are actively being investigated for a range of therapeutic applications. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

- 1. chembk.com [chembk.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C9H9NO4 | CID 736162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2 -Hydroxy-5 -methyl-3 -nitroacetophenone 99 66108-30-3 [sigmaaldrich.com]

- 5. This compound | 66108-30-3 | INDOFINE Chemical Company [indofinechemical.com]

- 6. This compound | 66108-30-3 [chemicalbook.com]

- 7. 1-(2-Hydroxy-5-methylphenyl)ethanone | 1450-72-2 [chemicalbook.com]

- 8. Ethanone, 1-(2-hydroxy-5-methylphenyl)- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijarsct.co.in [ijarsct.co.in]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. jocpr.com [jocpr.com]

- 14. Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives [pubmed.ncbi.nlm.nih.gov]

- 15. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Physical Characteristics of 2-acetyl-4-methyl-6-nitrophenol

This technical guide provides a comprehensive overview of the anticipated physical and chemical characteristics of 2-acetyl-4-methyl-6-nitrophenol. As a compound with limited readily available experimental data, this guide synthesizes information from structurally analogous molecules and established chemical principles to offer a robust predictive profile for researchers, scientists, and drug development professionals.

Introduction and Molecular Overview

2-acetyl-4-methyl-6-nitrophenol is a substituted aromatic compound featuring a phenol backbone with three key functional groups: an acetyl group (-COCH₃), a methyl group (-CH₃), and a nitro group (-NO₂). The relative positions of these groups on the phenolic ring are expected to significantly influence its chemical reactivity, physical properties, and potential biological activity. The electron-withdrawing nature of the acetyl and nitro groups, contrasted with the electron-donating character of the methyl and hydroxyl groups, creates a molecule with a nuanced electronic profile, suggesting potential applications as a chemical intermediate or a pharmacologically active agent.

Due to the absence of a registered CAS number and extensive experimental data for 2-acetyl-4-methyl-6-nitrophenol, this guide will draw upon data from related compounds such as other acetylated nitrophenols and methylated nitrophenols to predict its core characteristics.

Predicted Physicochemical Properties

The physical properties of 2-acetyl-4-methyl-6-nitrophenol are predicted based on the known properties of related nitrophenols and the influence of its constituent functional groups.[1][2][3] These compounds are typically yellow crystalline solids with limited solubility in water but better solubility in organic solvents.[1][4]

| Property | Predicted Value | Rationale and Comparative Data |

| Molecular Formula | C₉H₉NO₄ | Based on the chemical structure. |

| Molecular Weight | 195.17 g/mol | Calculated from the molecular formula. |

| Appearance | Pale yellow to yellow crystalline solid | Nitrophenols are generally colored solids due to the presence of the nitro group.[1][3] |

| Melting Point | 100-120 °C | The melting points of similar compounds like 4-methyl-2-nitrophenol (32-35 °C) and 4-acetyl-2-nitrophenol suggest a value in this range. The additional acetyl group compared to 4-methyl-2-nitrophenol would likely increase the melting point due to stronger intermolecular forces. |

| Boiling Point | > 280 °C (decomposes) | Nitrophenols often decompose at or near their boiling points. For example, 4-nitrophenol boils at 279 °C with decomposition.[2][5] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, ether, acetone | The polar nitro and hydroxyl groups will contribute to some water solubility, but the aromatic ring and methyl/acetyl groups will limit it. Nitrophenols are generally soluble in organic solvents.[1][4] |

| pKa | ~6.5 - 7.5 | The pKa of 4-nitrophenol is 7.15.[5][6] The electron-withdrawing acetyl group is expected to increase the acidity of the phenolic proton, while the electron-donating methyl group will slightly decrease it. |

Proposed Synthesis Pathway

A plausible synthetic route to 2-acetyl-4-methyl-6-nitrophenol could involve the nitration of 2-acetyl-4-methylphenol or the acetylation of 4-methyl-2-nitrophenol. A common method for the acetylation of phenols involves reaction with acetic anhydride.[7][8]

Caption: Proposed synthesis of 2-acetyl-4-methyl-6-nitrophenol.

Experimental Protocols for Characterization

The following are standard protocols for the characterization of a novel organic compound like 2-acetyl-4-methyl-6-nitrophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acetyl protons. The chemical shifts will be influenced by the electronic effects of the substituents.

-

¹³C NMR Spectroscopy: The carbon NMR will provide information on the number and chemical environment of the carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present:

-

O-H stretch (phenolic): A broad band around 3200-3600 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ respectively.

-

C=O stretch (acetyl): A strong absorption around 1680-1700 cm⁻¹.

-

N-O stretch (nitro): Two strong bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) would likely show a molecular ion peak (M⁺) at m/z 195, with characteristic fragments corresponding to the loss of methyl, acetyl, and nitro groups.

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of 2-acetyl-4-methyl-6-nitrophenol.

Caption: A generalized workflow for the synthesis and characterization of a novel chemical compound.

Conclusion

References

An In-depth Technical Guide to the Solubility of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2'-Hydroxy-5'-methyl-3'-nitroacetophenone is a substituted aromatic ketone of significant interest in synthetic and medicinal chemistry. Its multifaceted structure, featuring hydroxyl, methyl, and nitro functional groups, makes it a versatile intermediate for the synthesis of a variety of heterocyclic compounds and potential therapeutic agents. Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its effective use in reaction chemistry, purification processes, and formulation development. This guide provides a comprehensive overview of the physicochemical properties of this compound, explores the theoretical and practical aspects of its solubility, and offers detailed protocols for its experimental determination.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of a compound is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| IUPAC Name | 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone | PubChem[1] |

| CAS Number | 66108-30-3 | Sigma-Aldrich |

| Molecular Formula | C₉H₉NO₄ | PubChem[1] |

| Molecular Weight | 195.17 g/mol | Sigma-Aldrich |

| Melting Point | 133-136 °C | Sigma-Aldrich |

| Appearance | Light yellow crystalline powder | INDOFINE Chemical Company, Inc.[2] |

Chemical Structure

The chemical structure of this compound is fundamental to its solubility characteristics.

Caption: Chemical structure of this compound.

Solubility Profile

The principle of "like dissolves like" is a cornerstone of predicting solubility. The solubility of this compound is governed by a balance of its polar and non-polar functionalities. The hydroxyl (-OH) and nitro (-NO₂) groups are polar and capable of hydrogen bonding, which promotes solubility in polar solvents. Conversely, the aromatic ring and the methyl (-CH₃) group are non-polar, favoring solubility in non-polar solvents.

Qualitative Solubility Data

While comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, some qualitative information has been reported.

| Solvent | Solubility | Source |

| Ethyl Acetate | Soluble | INDOFINE Chemical Company, Inc.[2] |

| N,N-Dimethylformamide | Implied Soluble | Sigma-Aldrich[3] |

Solubility in the Context of Structurally Similar Compounds

To provide a more comprehensive understanding, it is instructive to examine the solubility of structurally related compounds.

2'-Hydroxyacetophenone: This analog lacks the methyl and nitro groups. It is reported to be soluble in several common organic solvents.

| Solvent | Solubility | Source |

| Ethanol | Soluble | PubChem[4] |

| Ether | Soluble | |

| Chloroform | Soluble | |

| Acetone | Soluble |

m-Nitroacetophenone: This analog lacks the hydroxyl and methyl groups. Its solubility has been quantitatively determined in various solvents.

| Solvent | Solubility | Source |

| Water | < 0.1 mg/mL at 20 °C | PubChem[5] |

| Ether | Soluble | PubChem[5] |

The presence of the additional polar hydroxyl and nitro groups in this compound compared to these analogs suggests that its solubility will be higher in polar solvents capable of hydrogen bonding.

Theoretical Framework and Predictive Analysis

The solubility of a solid in a liquid is a thermodynamic equilibrium process. For this compound, the interplay of its functional groups dictates its interaction with different solvent types.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl group of the solute can donate a hydrogen bond to the solvent's oxygen, and the carbonyl and nitro groups can accept hydrogen bonds from the solvent's hydroxyl group. Therefore, good solubility is anticipated in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, N,N-Dimethylformamide): These solvents have dipole moments and can act as hydrogen bond acceptors. The hydroxyl group of the solute can donate a hydrogen bond to the carbonyl or sulfoxide group of the solvent. The reported solubility in ethyl acetate and implied solubility in DMF align with this principle.

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack significant dipole moments and cannot participate in hydrogen bonding. The solubility in these solvents will be primarily driven by the non-polar aromatic ring and methyl group of the solute. It is expected that the solubility will be lower in these solvents compared to polar solvents.

Caption: Predicted solubility of this compound.

Experimental Determination of Solubility

For precise and reliable solubility data, experimental determination is paramount. The following is a detailed protocol for determining the solubility of this compound in an organic solvent of interest.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Protocol: Isothermal Shake-Flask Method

-

Preparation of Supersaturated Solutions: To a series of vials, add a known volume of the selected organic solvent. Add an excess amount of this compound to each vial to ensure a solid phase remains at equilibrium.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient time (typically 24-72 hours) to ensure the solution is saturated.

-

Phase Separation: After equilibration, carefully remove the vials from the shaker and allow the excess solid to settle.

-

Sample Collection and Filtration: Withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

Gravimetric Analysis (for less volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point until a constant weight of the dried solute is achieved.

-

Calculate the solubility as the mass of the dissolved solid per volume or mass of the solvent.

-

-

Quantitative Analysis (HPLC or UV-Vis):

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using a validated HPLC or UV-Vis method to generate a calibration curve.

-

Sample Analysis: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample and determine its concentration from the calibration curve.

-

Solubility Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Caption: Experimental workflow for solubility determination.

Applications in Research and Development

The solubility of this compound is a critical parameter that influences its utility in several applications:

-

Synthetic Chemistry: As a chemical intermediate, its solubility dictates the choice of reaction solvents and affects reaction rates and yields.[6] A green synthesis method for this compound has been developed using carboxylic acid as a solvent.[7]

-

Pharmaceutical Development: In drug discovery, solubility is a key determinant of a compound's bioavailability. This compound and its derivatives are explored for various biological activities.

-

Analytical Chemistry: It can be used as a reagent for the detection of metal ions.

Safety and Handling

According to safety data sheets, this compound is classified as a hazardous substance.

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[1]

-

Precautions: Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area. Avoid breathing dust.

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

While quantitative solubility data for this compound remains a gap in the scientific literature, a comprehensive understanding of its physicochemical properties and the principles of solubility allows for informed predictions of its behavior in various organic solvents. This guide provides a framework for researchers and drug development professionals to effectively handle and utilize this important chemical intermediate. The detailed experimental protocol provided herein offers a robust method for determining precise solubility values, which will undoubtedly facilitate its broader application in scientific research and development.

References

- 1. This compound | C9H9NO4 | CID 736162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 66108-30-3 | INDOFINE Chemical Company [indofinechemical.com]

- 3. 2′-羟基-5′-甲基-3′-硝基苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Hydroxy-5-methylacetophenone | C9H10O2 | CID 15068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m-Nitroacetophenone | C8H7NO3 | CID 8494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN108911988B - Green synthesis method of 2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectral Analysis of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone

Introduction: Unveiling the Molecular Architecture

The molecular structure of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone, with the systematic numbering of the aromatic ring, is presented below. This numbering is crucial for the assignment of signals in NMR spectroscopy.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

For a solid sample like this compound, Attenuated Total Reflectance (ATR) is a convenient and widely used technique that requires minimal sample preparation.

An In-depth Technical Guide to 2'-Hydroxy-5'-methyl-3'-nitroacetophenone: From Discovery to Modern Applications

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxy-5'-methyl-3'-nitroacetophenone is a substituted aromatic ketone that has garnered significant interest in the scientific community, primarily as a key intermediate in the synthesis of high-value pharmaceutical compounds. Its unique molecular architecture, featuring a hydroxyl group ortho to the acetyl moiety and a nitro group in the meta position, imparts specific reactivity that is instrumental in the construction of more complex molecular frameworks. This guide provides a detailed exploration of the discovery, history, synthesis, and chemical properties of this important compound, offering valuable insights for professionals in chemical research and drug development.

Historical Context and Discovery

While the precise moment of discovery and the identity of the first scientist to synthesize this compound are not prominently documented in readily available historical records, its emergence is intrinsically linked to the broader development of aromatic chemistry and the exploration of nitration reactions on substituted phenols in the 20th century. The synthesis of such compounds is a logical extension of well-established reactions, namely the electrophilic nitration of a substituted hydroxyacetophenone.

The historical significance of this compound is deeply rooted in its utility as a building block. Its rise to prominence is closely associated with the development of the anti-asthmatic drug, Pranlukast.[1] The demand for efficient synthetic routes to Pranlukast spurred detailed investigations into the preparation and purification of this compound, solidifying its importance in medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and research.

| Property | Value | Reference |

| CAS Number | 66108-30-3 | [2][3] |

| Molecular Formula | C₉H₉NO₄ | [2][3] |

| Molecular Weight | 195.17 g/mol | |

| Melting Point | 133-136 °C | [3][4] |

| Appearance | Pale yellow solid | |

| IUPAC Name | 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone | [2] |

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the nitration of its precursor, 2'-hydroxy-5'-methylacetophenone.

Synthesis of the Precursor: 2'-Hydroxy-5'-methylacetophenone

The precursor, 2'-hydroxy-5'-methylacetophenone, can be synthesized via the Fries rearrangement of p-cresyl acetate. This classic organic reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.

Fries Rearrangement for Precursor Synthesis

Caption: Fries rearrangement of p-cresyl acetate to yield 2'-hydroxy-5'-methylacetophenone.

Nitration to Yield this compound

The established method for synthesizing the title compound is the electrophilic nitration of 2'-hydroxy-5'-methylacetophenone, typically using a mixture of nitric acid and a suitable solvent like acetic acid.[3] The hydroxyl and acetyl groups on the aromatic ring direct the incoming nitro group to the 3-position.

Synthetic Workflow: Nitration of 2'-hydroxy-5'-methylacetophenone

References

- 1. CN108911988B - Green synthesis method of 2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]

- 2. This compound | C9H9NO4 | CID 736162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 66108-30-3 [chemicalbook.com]

- 4. 2 -Hydroxy-5 -methyl-3 -nitroacetophenone 99 66108-30-3 [sigmaaldrich.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxy-5'-methyl-3'-nitroacetophenone is a versatile intermediate compound utilized in the synthesis of various pharmaceuticals, dyes, and agrochemicals.[1] Its molecular structure, featuring hydroxyl and nitro functional groups, contributes to its reactivity, making it a valuable building block in organic synthesis.[1] This guide provides a comprehensive overview of the critical safety and handling protocols necessary for the responsible use of this compound in a laboratory setting, ensuring the well-being of researchers and the integrity of experimental outcomes.

Section 1: Compound Identification and Properties

A foundational aspect of safe laboratory practice is a thorough understanding of the physical and chemical properties of the substances being handled.

| Property | Value | Source |

| Chemical Name | 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone | [2] |

| Synonyms | 2-Acetyl-4-methyl-6-nitrophenol | [1] |

| CAS Number | 66108-30-3 | [2][3] |

| Molecular Formula | C9H9NO4 | [1][2] |

| Molecular Weight | 195.17 g/mol | [2][3] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 133-136 °C | [3][4][5] |

| Purity | ≥ 99% (HPLC) | [1] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance and requires careful handling to mitigate potential risks.[6]

GHS Pictogram:

Hazard Statements:

Precautionary Statements:

A comprehensive list of precautionary statements includes: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501.[2]

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the consistent use of appropriate personal protective equipment are paramount to minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][9] This is crucial to control exposure to dust and vapors, especially given the compound's potential for respiratory irritation.

Personal Protective Equipment (PPE) Workflow

The following diagram outlines the mandatory sequence for donning and doffing PPE to prevent contamination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C9H9NO4 | CID 736162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2 -Hydroxy-5 -methyl-3 -nitroacetophenone 99 66108-30-3 [sigmaaldrich.com]

- 4. 2′-羟基-5′-甲基-3′-硝基苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 66108-30-3 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. chemical-label.com [chemical-label.com]

- 8. westliberty.edu [westliberty.edu]

- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

Unlocking the Therapeutic Potential of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone: A Technical Guide for Novel Drug Discovery

For Immediate Release

Shanghai, China – January 1, 2026 – As a cornerstone for innovation in pharmaceutical research, this technical guide delineates promising, yet underexplored, research avenues for the synthetic compound 2'-Hydroxy-5'-methyl-3'-nitroacetophenone. This document serves as a strategic roadmap for researchers, scientists, and drug development professionals, leveraging the compound's unique structural motifs—a substituted acetophenone core, a phenolic hydroxyl group, and a reactive nitro functionality—to pioneer novel therapeutic agents.

Executive Summary

This compound (HMN-acetophenone) presents a compelling scaffold for medicinal chemistry. Its constituent functional groups are prevalent in a multitude of biologically active molecules, suggesting a high probability of inherent pharmacological activity. This guide proposes three primary areas of investigation: 1) development as antimicrobial and antifungal agents, 2) exploration of its anti-inflammatory properties, and 3) synthesis of chalcone derivatives for evaluation as potential anticancer therapeutics. Each proposed area is substantiated by the known activities of structurally analogous compounds and is accompanied by detailed, field-proven experimental protocols to facilitate immediate research and development.

Core Compound Characteristics

A thorough understanding of the physicochemical properties of HMN-acetophenone is fundamental to its application in drug discovery.

| Property | Value | Reference |

| CAS Number | 66108-30-3 | [1] |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| Melting Point | 133-136 °C | |

| Appearance | Solid | |

| SMILES | CC(=O)c1cc(C)cc(c1O)--INVALID-LINK--=O |

Research Area 1: Antimicrobial and Antifungal Agent Development

The presence of a nitroaromatic group in HMN-acetophenone is a strong indicator of potential antimicrobial and antifungal activity.[2] Nitro-containing compounds have a long history as effective agents against a wide spectrum of pathogens.[3][4] The mechanism often involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of cytotoxic radicals that damage DNA and other critical biomolecules.[2][4]

Rationale for Investigation

The global rise of antimicrobial resistance necessitates the discovery of novel chemical entities with unique mechanisms of action. Nitroaromatic compounds, like HMN-acetophenone, represent a promising class of molecules for this purpose.[5][6] Their bio-reductive activation is a key feature that can be exploited for selective toxicity towards pathogenic microorganisms.[7]

Experimental Workflow: Antimicrobial Screening

A systematic approach to evaluating the antimicrobial potential of HMN-acetophenone is crucial. The following workflow provides a comprehensive screening cascade.

Caption: Workflow for antimicrobial and antifungal evaluation of HMN-acetophenone.

Protocol: Broth Microdilution Assay for MIC Determination

-

Preparation of Stock Solution: Dissolve HMN-acetophenone in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to each well.

-

Serial Dilutions: Add 50 µL of the HMN-acetophenone stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from each well to the subsequent well.

-

Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the prepared inoculum to each well.

-

Controls: Include a positive control (microorganism without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Research Area 2: Anti-Inflammatory Activity Evaluation

Acetophenone derivatives have been widely reported to possess significant anti-inflammatory properties.[8][9][10] The phenolic hydroxyl group in HMN-acetophenone is a key structural feature often associated with antioxidant and anti-inflammatory effects.[11][12] Chronic inflammation is a key driver of numerous diseases, making the development of novel anti-inflammatory agents a high priority.

Rationale for Investigation

The inhibition of key inflammatory mediators and pathways is a validated strategy for the treatment of inflammatory diseases. The structural features of HMN-acetophenone suggest its potential to modulate inflammatory responses through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production.[13]

Experimental Workflow: In Vitro Anti-inflammatory Assessment

A multi-tiered approach is recommended to elucidate the anti-inflammatory potential of HMN-acetophenone.

Caption: Experimental workflow for assessing the anti-inflammatory activity.

Protocol: Nitric Oxide Production Assay in LPS-Stimulated Macrophages

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of HMN-acetophenone for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Incubate at room temperature for 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.

Research Area 3: Synthesis and Evaluation of Chalcone Derivatives as Anticancer Agents

The acetophenone core of HMN-acetophenone is an ideal starting material for the synthesis of chalcones, a class of compounds renowned for their diverse pharmacological activities, including potent anticancer effects.[14][15] The Claisen-Schmidt condensation reaction provides a straightforward method for synthesizing a library of chalcone derivatives from HMN-acetophenone.[16]

Rationale for Investigation

Chalcones exert their anticancer effects through various mechanisms, such as the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.[17] The presence of the nitro group on the HMN-acetophenone-derived chalcones could further enhance their anticancer potency.[18]

Experimental Workflow: Chalcone Synthesis and Anticancer Evaluation

This workflow outlines the synthesis of chalcone derivatives and their subsequent evaluation for anticancer activity.

Caption: Workflow for the synthesis and anticancer evaluation of HMN-acetophenone-derived chalcones.

Protocol: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and a selected substituted aromatic aldehyde in ethanol.

-

Base Addition: Add a catalytic amount of a strong base, such as a 40% aqueous solution of sodium hydroxide, dropwise to the reaction mixture while stirring at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Product Isolation: Once the reaction is complete, pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid.

-

Purification: Collect the precipitated solid by filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterization: Confirm the structure of the synthesized chalcone derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a molecule of significant synthetic and medicinal potential. The research avenues outlined in this guide provide a robust framework for its development as a novel therapeutic agent in the fields of infectious diseases, inflammation, and oncology. The provided protocols are designed to be readily implementable, enabling research teams to rapidly advance our understanding of this promising compound.

References

- 1. This compound | 66108-30-3 [chemicalbook.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory activity of acetophenones from Ophryosporus axilliflorus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New Acetophenone Derivatives from Acronychia oligophlebia and Their Anti-inflammatory and Antioxidant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jpub.org [jpub.org]

- 13. regimenlab.com [regimenlab.com]

- 14. ijarsct.co.in [ijarsct.co.in]

- 15. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

synthesis of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone from 2-hydroxy-5-methylacetophenone

Application Notes and Protocols

Topic: Regioselective Synthesis of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone via Electrophilic Nitration

Abstract

This document provides a comprehensive guide for the . The described protocol is centered on the electrophilic aromatic substitution (EAS) reaction, specifically the nitration of a substituted phenol. This application note details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, outlines critical safety procedures, and offers guidance on product characterization. The content is designed for researchers in synthetic chemistry, medicinal chemistry, and drug development, providing the technical depth necessary for successful and safe execution of this synthesis.

Introduction and Scientific Background

This compound is a substituted aromatic ketone that serves as a valuable intermediate in the synthesis of more complex molecules, including various heterocyclic compounds and potential pharmaceutical agents.[1] The synthesis involves the introduction of a nitro group (-NO₂) onto the aromatic ring of 2-hydroxy-5-methylacetophenone. This transformation is a classic example of an electrophilic aromatic substitution (EAS) reaction, a cornerstone of organic synthesis.

The regioselectivity of the reaction—the precise placement of the nitro group—is dictated by the electronic effects of the substituents already present on the benzene ring: the hydroxyl (-OH), acetyl (-COCH₃), and methyl (-CH₃) groups. Understanding these directing effects is paramount for predicting and achieving the desired product. The hydroxyl group is a powerful activating, ortho, para-directing group, while the acetyl group is a deactivating, meta-directing group. The methyl group is weakly activating and ortho, para-directing. The protocol described herein leverages these principles to achieve selective nitration at the C-3' position.

Reaction Mechanism: Directing Effects in Electrophilic Aromatic Substitution

The nitration of 2-hydroxy-5-methylacetophenone proceeds via an electrophilic aromatic substitution mechanism. The key electrophile in this reaction is the nitronium ion (NO₂⁺).[2][3] In this protocol, the nitronium ion is generated in situ from nitric acid in an acetic acid solvent. For highly activated aromatic rings, such as phenols, strong acid catalysts like sulfuric acid are often unnecessary and can lead to over-nitration or oxidative degradation.[2][4]

The mechanism involves two primary steps:

-

Attack by the Aromatic Ring: The π-electron system of the activated benzene ring attacks the electrophilic nitronium ion. This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5]

-

Re-aromatization: A weak base (e.g., water or the acetate ion) removes a proton from the carbon atom bearing the new nitro group, restoring the ring's aromaticity and yielding the final product.[2]

Regiochemical Control: The position of nitration is controlled by the existing substituents:

-

Hydroxyl Group (-OH at C-2'): As a strong activating group, it directs incoming electrophiles to the ortho (C-3') and para (C-6') positions.

-

Acetyl Group (-COCH₃ at C-1'): As a moderately deactivating group, it directs electrophiles to the meta (C-3' and C-5') positions.

-

Methyl Group (-CH₃ at C-5'): As a weak activating group, it directs to its ortho (C-4' and C-6') and para (C-2', which is blocked) positions.

The C-3' position is uniquely favored, being ortho to the powerfully directing hydroxyl group and meta to the acetyl group. This convergence of directing effects leads to a high degree of regioselectivity for the desired 3'-nitro isomer.

Experimental Protocol

This protocol is adapted from established methods for the nitration of substituted hydroxyacetophenones.[6][7]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 2-Hydroxy-5-methylacetophenone | C₉H₁₀O₂ | 150.17 | 7.5 g (50 mmol) | Starting Material |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 150 mL | Solvent |

| Nitric Acid (70%, ~15.8 M) | HNO₃ | 63.01 | 3.5 mL (~55 mmol) | Nitrating Agent, use with extreme care |

| Deionized Water | H₂O | 18.02 | ~1 L | For workup |

| Ethanol | C₂H₅OH | 46.07 | As needed | Recrystallization Solvent |

| Ice | H₂O (solid) | 18.02 | ~500 g | For workup |

Equipment

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Dropping funnel (addition funnel)

-

Ice bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Personal Protective Equipment (PPE): Chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber or Viton), lab coat.

Step-by-Step Procedure

-

Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, a thermometer, and a dropping funnel in a chemical fume hood. Place the flask in an ice bath situated on a magnetic stir plate.

-

Dissolution of Starting Material: Add 2-hydroxy-5-methylacetophenone (7.5 g, 50 mmol) to the flask, followed by glacial acetic acid (150 mL). Stir the mixture until the solid is completely dissolved. Cool the solution to 10-15°C using the ice bath.

-

Addition of Nitric Acid: Slowly add nitric acid (3.5 mL) to the dropping funnel. Add the nitric acid dropwise to the stirred solution over a period of 30-45 minutes. Crucially, maintain the internal reaction temperature below 20°C throughout the addition. The reaction is exothermic, and careful temperature control is essential to prevent side reactions and ensure safety.[8]

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours. The solution will typically turn a darker yellow or orange color.

-

Product Precipitation (Workup): Prepare a beaker containing 500 g of crushed ice and 500 mL of cold deionized water. While stirring the ice-water mixture vigorously, slowly pour the reaction mixture into the beaker. A yellow solid precipitate should form immediately.[6]

-

Isolation: Allow the ice to melt completely, continuing to stir for another 15 minutes to ensure full precipitation. Isolate the crude product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid on the filter with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual acid.

-

Drying: Press the solid as dry as possible on the filter, then transfer it to a watch glass to air-dry or dry in a desiccator.

-

Purification (Recrystallization): Dissolve the crude, dried product in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry completely.

Characterization

The identity and purity of the final product, this compound, should be confirmed.

| Property | Starting Material | Product |

| IUPAC Name | 1-(2-hydroxy-5-methylphenyl)ethanone | 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone[9] |

| Molecular Formula | C₉H₁₀O₂ | C₉H₉NO₄ |

| Molar Mass | 150.17 g/mol | 195.17 g/mol |

| Appearance | Off-white to pale yellow solid | Yellow crystalline solid |

| Melting Point | 48-51 °C | 133-136 °C |

Safety and Hazard Management

Nitration reactions are inherently hazardous and must be performed with strict adherence to safety protocols.[10]

-

Chemical Hazards:

-

Nitric Acid: Is extremely corrosive and a powerful oxidizing agent. It can cause severe skin and eye burns and is toxic upon inhalation.[11][12] It reacts violently with many organic materials.[13]

-

Glacial Acetic Acid: Is corrosive and can cause skin and eye burns. Its vapors are irritating to the respiratory system.

-

-

Reaction Hazards:

-

Exothermicity: The reaction generates significant heat. Uncontrolled addition of the nitrating agent can lead to a rapid temperature increase (thermal runaway), causing boiling of the solvent and potentially violent decomposition.[8]

-

-

Required Precautions:

-

Engineering Controls: All steps must be performed in a certified chemical fume hood. An emergency eyewash station and safety shower must be immediately accessible.[10]

-

Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a chemical-resistant lab coat, and acid-resistant gloves at all times.[12]

-

Spill Management: Have a spill kit containing a neutralizer (such as sodium bicarbonate) readily available. In case of a small spill, absorb the material with an inert absorbent (e.g., sand or vermiculite) and neutralize it before disposal.[13]

-

Waste Disposal: Segregate nitric acid-containing waste. Do not mix it with organic solvents or other reactive waste streams.[13] Dispose of all chemical waste according to institutional and local environmental regulations.

-

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

References

- 1. asianpubs.org [asianpubs.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 4. byjus.com [byjus.com]

- 5. m.youtube.com [m.youtube.com]

- 6. prepchem.com [prepchem.com]

- 7. This compound | 66108-30-3 [chemicalbook.com]

- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 9. This compound | C9H9NO4 | CID 736162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. ehs.washington.edu [ehs.washington.edu]

- 12. ehs.com [ehs.com]

- 13. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

Application Note: A Detailed Protocol for the Regioselective Nitration of 2'-Hydroxy-5'-Methylacetophenone

Introduction and Scientific Context

2'-Hydroxy-5'-methyl-3'-nitroacetophenone is a key chemical intermediate widely utilized in the synthesis of various pharmaceutical agents and biologically active molecules.[1] Its functional groups—hydroxyl, methyl, acetyl, and nitro—provide multiple reaction sites for constructing complex molecular architectures, such as benzoxazole chalcones with anti-tumor activity and drugs for treating asthma and allergic rhinitis.[2][3]

This application note provides a robust, detailed protocol for the regioselective nitration of 2'-hydroxy-5'-methylacetophenone. The methodology is grounded in the principles of electrophilic aromatic substitution, with a specific focus on controlling reaction conditions to achieve high yield and purity of the desired 3-nitro isomer. We will delve into the mechanistic underpinnings that govern the reaction's regioselectivity, provide a step-by-step experimental procedure, and offer expert insights for troubleshooting and optimization.

Mechanism and Regioselectivity: The Basis for a Controlled Reaction

The nitration of 2'-hydroxy-5'-methylacetophenone is a classic example of an electrophilic aromatic substitution (EAS) reaction.[4] The reaction proceeds via the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.

The regiochemical outcome of the reaction is dictated by the electronic effects of the three substituents already present on the benzene ring:

-

2'-Hydroxyl (-OH): A strongly activating, ortho, para-directing group. It significantly increases the electron density of the ring through resonance, particularly at the positions ortho (C3') and para (C5') to itself.[5]

-